molecular formula C11H11NO2S2 B1411975 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester CAS No. 1594909-38-2

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411975
CAS No.: 1594909-38-2
M. Wt: 253.3 g/mol
InChI Key: OZCNSEBJGZAPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity of related compounds to 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester has been a subject of study, shedding light on the potential synthetic applications and reactivity of such structures. For instance, research by Remizov, Pevzner, and Petrov (2019) explored the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, leading to various derivatives through the opening of the 1,2,3-thiadiazole ring and the formation of thioamides and furanyl derivatives under different conditions. This study highlights the reactivity of similar compounds under base-catalyzed conditions, which could imply potential pathways for modifying the thiazole compound for various applications (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial Activity

Thiophene-containing compounds, such as the one described, have been synthesized and tested for their biological activity. Mabkhot et al. (2017) synthesized novel thiophene-containing compounds and evaluated their antimicrobial properties. Their findings suggest that certain derivatives exhibit significant antibacterial and antifungal activity, particularly against gram-negative bacteria like E. coli and some fungi. This research underscores the potential of thiophene-based compounds, including this compound, in developing new antimicrobial agents (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Synthetic Building Blocks

The synthesis of thiazole and thiophene derivatives has been an area of interest due to their application in creating biologically active molecules. Markovich et al. (2014) reported on the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, showcasing the potential of thiazole derivatives as intermediates in synthesizing compounds with antimicrobial properties. Such studies indicate that this compound could serve as a valuable building block in medicinal chemistry for the development of new therapeutic agents (Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014).

Material Science Applications

In the field of materials science, thiophene-based compounds have been utilized in the synthesis of novel materials with specific electronic properties. Helgesen et al. (2010) investigated the photovoltaic performance of polymers incorporating thiophene units, demonstrating the influence of molecular structure on the efficiency of polymer solar cells. This suggests that derivatives of this compound could find applications in the development of new materials for energy conversion technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

Properties

IUPAC Name

ethyl 5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCNSEBJGZAPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 3
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 4
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 5
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 6
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.